![molecular formula C17H18N2O3S B1680795 But-2-ynyl 4-氨基-7-羟基-2-甲基-5,6,7,8-四氢-[1]苯并噻吩并[2,3-b]吡啶-3-羧酸酯 CAS No. 160296-13-9](/img/structure/B1680795.png)

But-2-ynyl 4-氨基-7-羟基-2-甲基-5,6,7,8-四氢-[1]苯并噻吩并[2,3-b]吡啶-3-羧酸酯

描述

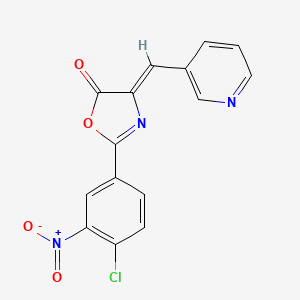

SB 205384 is a GABAA receptor modulator. It potentiates α6, α3 and α5-subunit-containing receptors (EC50 values are 280, 695 and 730 nM respectively). SB 205384 displays little effect on receptors containing α1 or α2 subunits.

科学研究应用

催化环化反应

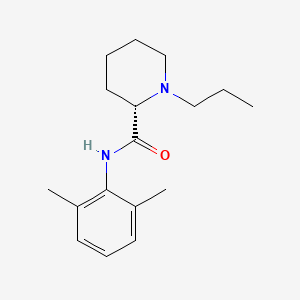

在有机膦催化剂的促进下,2-甲基-2,3-丁二烯酸乙酯在催化 [4 + 2] 环化反应中充当 1,4-偶极子合成子,与 N-甲苯磺酰亚胺反应。这个过程产生了乙基 6-取代-1-(4-甲苯磺酰基)-1,2,5,6-四氢吡啶-3-羧酸酯,具有高区域选择性和优异的产率。环化机理扩展使用乙基 2-(取代甲基)-2,3-丁二烯酸酯来合成乙基 2,6-顺式-二取代-1-(4-甲苯磺酰基)-1,2,5,6-四氢吡啶-3-羧酸酯,具有显着的非对映选择性,突出了相关催化过程在合成复杂杂环结构中的多功能性 (Zhu, Lan, & Kwon, 2003)。

抗菌和抗炎潜力

对结构相关分子的研究,例如 3-羟基噻吩并[2,3-b]吡啶-2-羧酸甲酯,是由其潜在的抗炎特性驱动的。这些研究旨在开发可以作为潜在抗炎剂的新型分子,表明具有相似结构框架的化合物具有更广泛的药理学兴趣 (Moloney, 2001)。

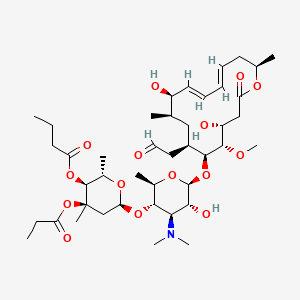

药物代谢见解

在药物开发的背景下,了解复杂分子的代谢至关重要。对 CP-533,536 等化合物(一种 EP2 受体选择性前列腺素 E2 激动剂)的研究提供了人类细胞色素 P450 同工酶如何代谢结构复杂的分子。此类研究是开发新治疗剂的基础,因为它突出了人体内的代谢途径和潜在相互作用 (Prakash, Wang, O’Connell, & Johnson, 2008)。

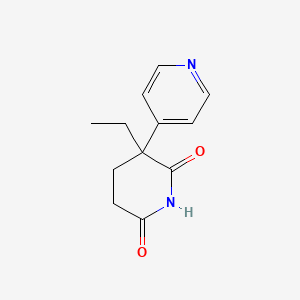

杂环羧酰胺作为抗精神病剂

合成和评估杂环类似物以获得潜在的抗精神病作用强调了化学多样性在药物发现中的重要性。通过探索各种杂环羧酰胺,研究人员旨在找到具有有效体内活性和最少副作用的化合物,为开发更安全的抗精神病药物做出贡献 (Norman, Navas, Thompson, & Rigdon, 1996)。

作用机制

Target of Action

The primary target of this compound, also known as SB-205384 , is the GABA A receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system. SB-205384 binds preferentially to α3, α5, and α6 subunit containing subtypes .

Mode of Action

SB-205384 acts as a positive allosteric modulator of the GABA A receptor . It has a novel mechanism of action, prolonging the duration of GABA-mediated chloride flux but without increasing the intensity of the response . This unique mode of action may give it an unusual pharmacological profile, with tests showing that it alters the firing of some populations of neurons while leaving others unaffected .

Biochemical Pathways

The compound’s action on the GABA A receptor affects the GABAergic pathway , which is responsible for inhibitory neurotransmission in the brain. By modulating this pathway, SB-205384 can influence neuronal excitability and synaptic transmission .

Result of Action

The modulation of the GABA A receptor by SB-205384 can lead to various molecular and cellular effects. For instance, it can alter neuronal firing patterns, potentially leading to changes in neural network activity and behavior . Animal studies have shown that SB-205384 can produce both anxiolytic and anti-aggressive effects, but with little sedation or other behavioral changes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound Factors such as temperature, pH, and the presence of other molecules can affect a drug’s stability and its interactions with its target.

属性

IUPAC Name |

but-2-ynyl 4-amino-7-hydroxy-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-b]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-3-4-7-22-17(21)13-9(2)19-16-14(15(13)18)11-6-5-10(20)8-12(11)23-16/h10,20H,5-8H2,1-2H3,(H2,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTZAGLGBRRCJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCOC(=O)C1=C(N=C2C(=C1N)C3=C(S2)CC(CC3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00936259 | |

| Record name | 2-Butyn-1-yl 4-amino-7-hydroxy-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-b]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

But-2-ynyl 4-amino-7-hydroxy-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-b]pyridine-3-carboxylate | |

CAS RN |

160296-13-9, 207727-26-2 | |

| Record name | 2-Butyn-1-yl 4-amino-5,6,7,8-tetrahydro-7-hydroxy-2-methyl[1]benzothieno[2,3-b]pyridine-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160296-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SB 205384 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160296139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SB-205384 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207727262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butyn-1-yl 4-amino-7-hydroxy-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-b]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SB-205384 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ET95KZ3BK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

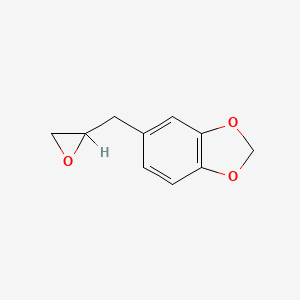

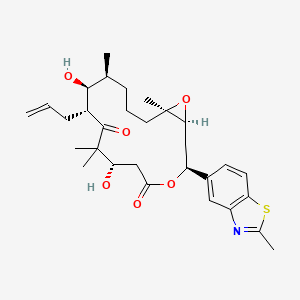

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

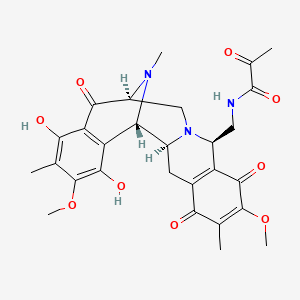

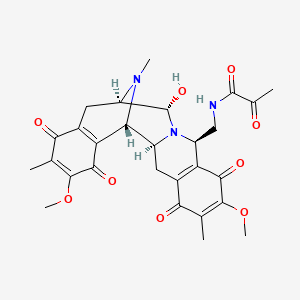

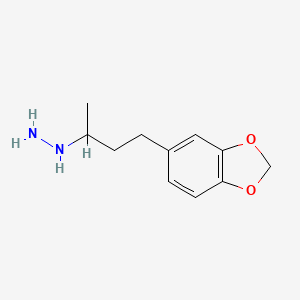

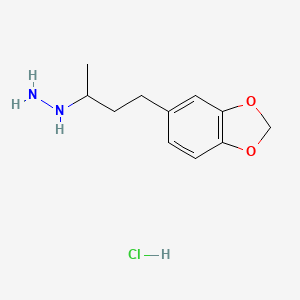

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。